(Trifluorovinyl)cyclohexane
Overview
Description
(Trifluorovinyl)cyclohexane is an organic compound with the chemical formula of C8H11F3 . It is a colorless liquid used in various scientific experiments and research. The CAS number for this compound is 242812-08-4 .
Physical And Chemical Properties Analysis
(Trifluorovinyl)cyclohexane has a boiling point of 146.2±35.0 °C and a density of 1.093±0.06 g/cm3 . It is also noted that cyclohexane, a related compound, is a colorless liquid at room temperature, less dense than water, and insoluble in it, but readily dissolves in other nonpolar solvents .Scientific Research Applications
Polymer Chemistry and Materials Science
(Trifluorovinyl)cyclohexane: has been explored in polymerization studies. Researchers have synthesized novel trifluorovinyl ether polymers to overcome the high chemical and thermal stabilities commonly associated with fluoropolymers. These polymers aim to enhance solubility in organic solvents and improve processibility. Notably, three new trifluorovinyl ether monomers—1-[2-(2-ethoxy ethoxy)ethoxy]-1,2,2-trifluoroethene (Et-TFVE) , 1-[2-(2-t-butoxy ethoxy)ethoxy]-1,2,2-trifluoroethene (t-Bu-TFVE) , and 1-(2-phenoxy ethoxy)-1,2,2-trifluoroethene (Ph-TFVE) —were prepared for polymerization. Homopolymers of these monomers exhibited varying molar masses and unique termination/chain transfer mechanisms .
Photoredox Catalysis and Synthetic Chemistry
The trifluoromethyl group is prevalent in pharmaceuticals and agrochemicals. Photoredox catalysis, using complexes like ruthenium (II) polypyridine or iridium (III) cyclometalated derivatives , has emerged as a powerful tool for synthetic chemistry. These catalysts facilitate single-electron-transfer processes under visible light irradiation. Notably, photoredox-catalyzed radical trifluoromethylation reactions have gained attention. The excited state of photoredox catalysts generates trifluoromethyl radicals, enabling efficient introduction of CF3 groups into diverse skeletons .
Fluorinated Organic Nanoparticles for Cell Imaging
Researchers have developed organic fluorescent nanoparticles based on exciplexes for cell imaging. By combining 1,1-bis((di-4-tolylamino)phenyl)cyclohexane (TAPC) and 2,7-bis(diphenylphosphoryl)-9,9’-spirobi[fluorene] (SPPO13) , they formed nanoparticles. These exciplex-based nanoparticles hold promise for biological imaging applications .
Redox Potentials and Trifluoromethylation Reactions
Understanding the oxidation/reduction processes of trifluoromethyl-containing compounds is crucial for developing efficient catalytic trifluoromethylation reactions. These reactions play a pivotal role in drug discovery and materials science .
Future Directions
There is ongoing research into the use of trifluorovinyl groups in various materials to improve their thermal stability . A study on the synthesis and thermal stability of silicone resin containing trifluorovinyl ether groups showed that these groups improved the thermal stability and hydrophobicity of the silicone resin .
Mechanism of Action
Mode of Action
It is known that trifluorovinyl ethers, a class of compounds to which (trifluorovinyl)cyclohexane belongs, can undergo polymerization . This process involves the interaction of the compound with other molecules, leading to the formation of larger structures . The exact nature of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
It is known that trifluorovinyl ethers can participate in polymerization reactions These reactions could potentially affect various biochemical pathways, leading to downstream effects
Result of Action
It is known that trifluorovinyl ethers can undergo polymerization, leading to the formation of larger structures This process could potentially have various molecular and cellular effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Trifluorovinyl)cyclohexane These factors could include temperature, pH, presence of other chemicals, and more
properties
IUPAC Name |
1,2,2-trifluoroethenylcyclohexane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3/c9-7(8(10)11)6-4-2-1-3-5-6/h6H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLOCCSLPHZEHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=C(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Trifluorovinyl)cyclohexane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.